molecular formula C16H16N4 B11852017 N4-(2-Ethylphenyl)quinazoline-4,6-diamine

N4-(2-Ethylphenyl)quinazoline-4,6-diamine

Cat. No.: B11852017
M. Wt: 264.32 g/mol
InChI Key: UDCJFLSGNALCEQ-UHFFFAOYSA-N
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Description

N4-(2-Ethylphenyl)quinazoline-4,6-diamine is a chemical research compound based on the privileged quinazoline scaffold, designed for investigative applications in medicinal chemistry and chemical biology. This compound is part of a structurally significant class of molecules known for diverse biological activities and is intended for use in foundational research. The core quinazoline structure, and specifically the 4,6-diamine substitution pattern, is a recognized framework in drug discovery. It is related to other bioactive 4,6-diaminoquinazolines, such as EVP4593 (N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine), which has been identified as a highly potent and specific inhibitor of mitochondrial complex I, with IC50 values in the nanomolar range . Another analogue, N4-phenylquinazoline-4,6-diamine, has been characterized as a tunable fluorescent scaffold for developing chemosensors and bioimaging probes . Researchers can leverage this compound to explore structure-activity relationships (SAR), particularly how substitutions on the N4-phenyl ring influence interactions with biological targets or modulate photophysical properties . This product is provided for research purposes only. It is strictly for use in laboratory studies and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate care and adhere to all relevant laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N4

Molecular Weight

264.32 g/mol

IUPAC Name

4-N-(2-ethylphenyl)quinazoline-4,6-diamine

InChI

InChI=1S/C16H16N4/c1-2-11-5-3-4-6-14(11)20-16-13-9-12(17)7-8-15(13)18-10-19-16/h3-10H,2,17H2,1H3,(H,18,19,20)

InChI Key

UDCJFLSGNALCEQ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=CC=C1NC2=NC=NC3=C2C=C(C=C3)N

Origin of Product

United States

Advanced Synthetic Methodologies for N4 2 Ethylphenyl Quinazoline 4,6 Diamine and Analogs

Strategic Approaches to Quinazoline (B50416) Core Construction

The synthesis of the quinazoline framework is a critical first step, with various methods available to construct this bicyclic system. The choice of method often depends on the desired substitution pattern and the availability of starting materials.

Classical and Contemporary Ring Annulation Techniques

The construction of the quinazoline skeleton can be achieved through several established and modern synthetic routes. Classically, the Niementowski quinazoline synthesis offers a route from anthranilic acids and amides. However, more contemporary methods often provide higher yields and greater functional group tolerance.

A prevalent modern approach involves the cyclization of 2-aminobenzonitriles with various reagents. For instance, a transition-metal-free aerobic oxidative cascade annulation of o-aminoarylnitriles with alcohols can yield quinazolinones, which are versatile intermediates. researchgate.net This method is noted for its atom economy and use of air as a green oxidant. researchgate.net Alternatively, quinazolinones can be synthesized from 2-aminobenzamides through reactions with alcohols promoted by cesium hydroxide (B78521) or via acceptorless dehydrogenative coupling using cobalt catalysts. researchgate.net

Another widely used precursor is isatoic anhydride, which can react with amines, such as 4-methoxybenzylamine, to form 2-aminobenzamides that can be further cyclized. acs.org These quinazolinone intermediates can then be converted to the desired quinazoline core.

Regioselective Functionalization at C4 and C6 Positions

Achieving the correct substitution pattern on the quinazoline core is paramount. For N4-(2-Ethylphenyl)quinazoline-4,6-diamine, functionalization at the C4 and C6 positions is required.

The introduction of a substituent at the C6 position often begins with a suitably substituted aniline (B41778) precursor. For instance, starting with a 4-nitroaniline (B120555) derivative allows for the construction of a 6-nitroquinazoline (B1619102) intermediate. nih.gov This nitro group can then be readily reduced to the desired 6-amino group using standard reducing agents like hydrazine (B178648) hydrate (B1144303) with a palladium on carbon (Pd/C) catalyst. nih.gov Electrophilic substitution on the quinazoline ring itself, such as nitration, can also occur, with the C6 position being one of the more reactive sites. nih.gov

The C4 position of the quinazoline ring is highly susceptible to nucleophilic attack, especially when activated with a good leaving group. nih.govnih.gov This reactivity is a cornerstone of the synthetic strategies for N4-substituted quinazolines.

Synthesis of N4-Substituted Quinazoline-4,6-diamines

With a properly functionalized quinazoline core in hand, the next stage involves the introduction of the N4-substituent.

Amine Coupling Reactions at the C4 Position

The most common method for introducing an amino substituent at the C4 position is through a nucleophilic aromatic substitution (SNAr) reaction. This typically involves the reaction of a 4-chloroquinazoline (B184009) with the desired amine. nih.govresearchgate.net The chlorine atom at the C4 position serves as an excellent leaving group, facilitating the attack by the amine nucleophile.

The reaction conditions for this amination can vary. While some electron-rich amines react under milder conditions, electron-poor amines may require longer reaction times or harsher conditions to achieve good yields. nih.gov The reaction is often carried out in a suitable solvent like isopropanol (B130326) or tetrahydrofuran (B95107) (THF), and can be performed at room temperature or with heating. nih.govresearchgate.net

Introduction of Diverse Aryl Moieties at N4

To synthesize this compound, the key step is the coupling of a 6-amino-4-chloroquinazoline intermediate with 2-ethylaniline (B167055). This reaction follows the general principle of SNAr at the C4 position.

The general synthetic pathway would involve:

Formation of a 6-nitro-4-quinazolinone: Starting from a 2-amino-5-nitrobenzoic acid derivative.

Chlorination of the C4 position: Treatment of the 6-nitro-4-quinazolinone with a chlorinating agent like phosphorus oxychloride (POCl3) to yield 4-chloro-6-nitroquinazoline (B117968). nih.gov

Nucleophilic substitution at C4: Reaction of the 4-chloro-6-nitroquinazoline with 2-ethylaniline to form N-(2-ethylphenyl)-6-nitroquinazolin-4-amine.

Reduction of the nitro group: Reduction of the C6-nitro group to an amino group to afford the final product, this compound. nih.gov

This modular approach allows for the introduction of a wide variety of aryl and alkyl amines at the N4 position, leading to a diverse library of N4-substituted quinazoline-4,6-diamines. nih.gov

Derivatization and Diversification Strategies for the N6 Position

The N6-amino group provides a reactive handle for further derivatization, enabling the exploration of the structure-activity relationship of these compounds. A common strategy is the acylation of the N6-amino group. This can be achieved by treating the N4-substituted quinazoline-4,6-diamine with various acyl chlorides or anhydrides in the presence of a base like potassium carbonate. nih.gov This allows for the introduction of a wide range of substituents at the N6 position, including alkyl, aryl, and heteroaryl amides.

Furthermore, the N6-amino group can be modified through other reactions such as sulfonylation or alkylation, providing access to a broader range of derivatives. For instance, reductive amination with aldehydes or ketones could introduce N6-alkyl or N6-benzyl groups. The versatility of the N6-amino group makes it an ideal point for chemical diversification.

Structure Activity Relationship Sar Studies of N4 2 Ethylphenyl Quinazoline 4,6 Diamine Scaffolds

Comprehensive SAR Analysis of N4-Aryl Substitutions

The N4-aryl moiety, in this case, the 2-ethylphenyl group, plays a pivotal role in the interaction of these compounds with their biological targets. Its orientation, electronic properties, and steric profile are crucial for establishing high-affinity binding.

The substitution pattern on the N4-phenyl ring significantly modulates the activity of 4-anilinoquinazolines. For many kinase targets, such as the Epidermal Growth Factor Receptor (EGFR), the anilino moiety extends into a hydrophobic pocket within the ATP-binding site. nih.gov

The position of the ethyl group on the phenyl ring is a critical factor. Generally, for 4-anilinoquinazoline-based inhibitors, substitutions at the meta (C3') and para (C4') positions of the phenyl ring are well-tolerated and can enhance activity. nih.gov Small, lipophilic groups at the C3' position, in particular, have been shown to be favorable. nih.gov However, the presence of a substituent at the ortho (C2') position, such as the ethyl group in N4-(2-Ethylphenyl)quinazoline-4,6-diamine, often presents a more complex SAR profile.

The steric and electronic characteristics of the N4-aryl substituent are intrinsically linked to the compound's biological activity.

Steric Effects : The ethyl group at the C2' position introduces significant steric bulk. In many kinase inhibitor scaffolds, ortho-substitution on the anilino ring is detrimental to activity. nih.govacs.org This is often attributed to steric hindrance, which can disrupt the optimal conformation required for binding in the ATP pocket. The bulky ortho-group may force the phenyl ring to rotate out of the preferred planar or near-planar orientation with the quinazoline (B50416) core, weakening key interactions. acs.org This highlights that while some degree of lipophilicity is beneficial, its placement is crucial.

The following interactive table summarizes the general impact of substitution position on the N4-phenyl ring on the activity of 4-anilinoquinazoline (B1210976) kinase inhibitors.

Substitution PositionGeneral Effect on ActivityRationale
Ortho (C2') Often decreases activityPotential for steric hindrance, leading to suboptimal binding conformation. nih.govacs.org
Meta (C3') Generally favorable, especially for small lipophilic groupsCan enhance binding in the hydrophobic pocket without causing steric clashes. nih.gov
Para (C4') Generally well-toleratedSubstituents can extend into solvent-exposed regions or further into the binding pocket.

SAR Related to Modifications on the Quinazoline Core

The quinazoline core serves as the primary anchor for these inhibitors within the ATP-binding site of kinases. Modifications to this core can drastically alter binding affinity and selectivity.

Substitutions on the quinazoline ring itself, particularly at the C2, C6, and C7 positions, are a common strategy for modulating the pharmacological profile.

C2 Position : The C2 position is not typically involved in direct interactions with the kinase hinge region. However, introducing small substituents at this position can be tolerated. In some series, C2-aryl or heteroaryl groups have been explored to seek additional interactions within the active site. nih.gov

C6 and C7 Positions : The C6 and C7 positions of the quinazoline ring are directed towards the solvent-exposed region of the ATP-binding cleft in many kinases. nih.gov This makes them ideal points for modification to improve physicochemical properties, such as solubility, without disrupting the core binding interactions. The introduction of electron-donating groups, such as methoxy (-OCH3) groups, at the C6 and C7 positions has been shown to significantly increase the potency of 4-anilinoquinazoline inhibitors. nih.gov The 6-amino group in the parent scaffold is a key feature; it can act as a hydrogen bond donor and serves as a crucial handle for introducing further substitutions to explore deeper regions of the binding pocket or to attach solubilizing groups. mdpi.comnih.gov

The table below illustrates the effect of various substituents at the C6 and C7 positions on the EGFR inhibitory activity of a generic 4-anilinoquinazoline scaffold.

C6 SubstituentC7 SubstituentRelative PotencyRationale
HHBaselineUnsubstituted core.
-NH2HVariesCan act as a key interaction point or handle for further modification. nih.gov
-OCH3-OCH3HighElectron-donating groups enhance activity; can improve solubility and interactions. nih.gov
-OCH2CH2-MorpholineHHighLarge solubilizing groups are well-tolerated and can enhance pharmacokinetic properties. nih.gov

The nitrogen atoms within the pyrimidine (B1678525) ring of the quinazoline core are fundamental to the bioactivity of this class of compounds, particularly as kinase inhibitors.

N1 Atom : The N1 atom is the most critical interaction point for anchoring the inhibitor to its target kinase. It acts as a hydrogen bond acceptor, forming a crucial hydrogen bond with the backbone NH group of a conserved methionine residue (e.g., Met793 in EGFR) in the hinge region of the kinase's ATP-binding site. nih.gov This interaction is considered essential for high-potency inhibition.

N3 Atom : The N3 atom is located deeper within the ATP-binding site. While not always forming a direct hydrogen bond, it often contributes to the binding affinity through a water-mediated hydrogen bond with other residues in the active site, such as threonine (e.g., Thr790 in EGFR). nih.gov This water-mediated interaction further stabilizes the inhibitor-enzyme complex. The basicity of N1 and N3 is therefore a key parameter influencing binding affinity.

Specific SAR Paradigms for Targeted Biological Activities

While the 4-anilinoquinazoline scaffold is most famously associated with the inhibition of EGFR tyrosine kinases, derivatives can be tailored to target other enzymes. nih.govnih.gov The SAR principles often translate, but with target-specific nuances.

For EGFR inhibition, the archetypal binding model involves the N1 of the quinazoline hydrogen bonding to the hinge region, and the N4-anilino group occupying the hydrophobic pocket. In this context, as discussed, bulky ortho-substituents on the anilino ring are generally disfavored. Therefore, the N4-(2-ethylphenyl) group might confer a lower affinity for EGFR compared to its 3'- or 4'-substituted counterparts.

However, this very feature could be exploited to achieve selectivity for other kinases where the ATP-binding site can accommodate such a substitution, or where an alternative binding mode is possible. For instance, a study on a related compound, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine, identified it as a potent inhibitor of mitochondrial complex I, suggesting that the quinazoline-4,6-diamine scaffold is not limited to kinase targets. nih.gov The specific SAR for this activity would depend on the unique topology of the mitochondrial complex I binding site. The 6-amino group is a distinguishing feature that can provide an additional hydrogen bonding opportunity, potentially enabling potent inhibition of a different spectrum of biological targets compared to classic 6,7-dimethoxy quinazolines like gefitinib (B1684475).

Tyrosine Kinase Inhibition Selectivity and Potency

The 4-anilinoquinazoline framework is a cornerstone for the development of potent tyrosine kinase inhibitors (TKIs), particularly targeting the epidermal growth factor receptor (EGFR). nih.govnih.gov SAR studies reveal that the quinazoline core acts as a scaffold that binds to the hinge region of the kinase domain. nih.govfigshare.com Potency and selectivity are heavily modulated by substituents on both the quinazoline ring and the N4-phenyl group.

Electron-donating groups, such as methoxy groups, at the 6 and 7-positions of the quinazoline ring are generally favored for enhanced inhibitory activity. nih.govnih.gov The N4-anilino moiety inserts into a hydrophobic pocket, and its substitution pattern is critical for selectivity. nih.govugr.es Small, lipophilic groups at the meta-position of the aniline (B41778) ring are preferred for potent EGFR inhibition. nih.gov

For the this compound scaffold, the ethyl group at the ortho position of the phenyl ring would influence the orientation of the molecule within the ATP-binding pocket. While many clinically approved TKIs like gefitinib and erlotinib (B232) feature a 4-anilinoquinazoline core, the specific substitution pattern of this compound dictates its unique kinase selectivity profile. For instance, in the development of inhibitors for the RET tyrosine kinase, modifications on the anilino ring were crucial for improving selectivity against other kinases like KDR (VEGFR2). nih.govfigshare.com The introduction of flanking substituents on a phenolic anilino ring was found to impart significant gains in selectivity. nih.gov This highlights the principle that even minor changes to the N4-phenyl substituent can dramatically alter the selectivity profile of the quinazoline scaffold.

Table 1: SAR of Quinazoline Derivatives as EGFR Inhibitors

Compound Modification Target IC50 Key Finding
6,7-dimethoxy substitution on quinazoline core EGFR 29 pM Electron-donating groups at C6/C7 enhance potency. nih.gov
3-position substitution on anilino ring with small lipophilic groups EGFR Varies Preferred for potent inhibition. nih.gov
N4-phenyl replaced with biphenylamino and dioxolane fused at C6/C7 Multiple TKs Not specified Phenyl group allows favorable interaction, enhanced by fused dioxygenated ring. nih.gov
6-benzamide substitution on quinazoline core EGFR Not specified 2-fluoro substitution on the benzamide ring is vital for activity.

Mitochondrial Complex I Inhibition and Lipophilicity Correlation

Recent studies have identified quinazoline-based compounds as potent inhibitors of mitochondrial complex I (NADH-ubiquinone oxidoreductase). nih.govnih.gov A close analog, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as EVP4593), has been identified as a highly potent and specific inhibitor of this complex. nih.govnih.gov

SAR studies on a series of quinazoline derivatives targeting the quinone substrate binding site of complex I revealed a strong correlation between the molecule's lipophilicity (measured as clog P) and its inhibitory activity. nih.gov A clear trend was observed where the enzymatic activity decreases as the lipophilicity of the tested compounds increases, up to a clog P value of 4. Compounds with a clog P value above this threshold were found to be highly potent inhibitors. This suggests that a minimum level of lipophilicity is required for small molecules to effectively enter the hydrophobic substrate channel of mitochondrial complex I and inhibit its function. nih.gov

The N4 substituent plays a critical role in potency. Larger, hydrophobic substituents at the N4-position, such as the 2-(4-phenoxyphenyl)ethyl group in EVP4593, significantly enhance inhibition. nih.gov In contrast, shortening the alkyl side chain or introducing polar substituents leads to a dramatic decrease in inhibitory activity. nih.gov EVP4593 was found to inhibit complex I-dependent respiration with a Ki value of 6.3 nM and showed no effect on respiratory chain complexes II-IV, indicating high specificity. nih.gov

Table 2: Inhibition of Mitochondrial Complex I by Quinazoline Analogs

Compound N4-Substituent C6-Substituent Inhibition of Complex I (%) at 1 µM clog P
EVP4593 2-(4-phenoxyphenyl)ethyl -NH2 ~95% 5.2
QA-1 Not specified -Br ~80% 4.8
DQA Not specified Not specified ~90% Not specified
Compound 4 Not specified -OCH3 (at C7 also) ~50% 3.5
Compound 5 Shortened alkyl chain Not specified <20% 2.8
Compound 6 Polar substituent Not specified <10% 2.1

Data derived from graphical representations in source material. nih.gov

Histone Methyltransferase Inhibition (G9a/GLP)

The quinazoline scaffold is also a key feature in inhibitors of histone methyltransferases G9a and G9a-like protein (GLP), which are involved in epigenetic regulation and are targets for cancer therapy. nih.govresearchgate.netnih.gov SAR studies on 2,4-diaminoquinazoline derivatives have led to the discovery of potent and selective inhibitors for these enzymes. nih.govresearchgate.net

The exploration of substituents at various positions of the quinazoline ring has been crucial for optimizing potency and selectivity. For example, starting from a known G9a/GLP inhibitor, screening of a quinazoline compound collection led to the identification of a compound with 34-fold selectivity for GLP over G9a. nih.gov Further SAR studies on this new lead, exploring modifications at four different regions of the molecule, resulted in an inhibitor with over 140-fold selectivity for GLP. nih.gov

A key finding was that the length of an acyclic alkyl amine chain at the 2-position of the quinazoline ring had a profound effect on selectivity. Specifically, a 2-hexylamino group resulted in the most selective GLP inhibitor identified to date. nih.gov This demonstrates that while the core quinazoline-4,6-diamine structure provides the basic framework for binding, fine-tuning of substituents at other positions is essential for achieving high selectivity between the closely related G9a and GLP enzymes. nih.gov

Table 3: Selectivity of Quinazoline Analogs for G9a/GLP Inhibition

Compound Modification GLP IC50 (nM) G9a IC50 (nM) Selectivity (G9a/GLP)
Compound 4 Lead compound from screening 13 ± 4 440 ± 63 34-fold
Compound 18 (MS012) Contains a 2-hexylamino group 18 ± 2 2600 ± 300 >140-fold

Data extracted from source material. nih.gov

Tubulin Polymerization Modulation

Quinazoline derivatives have been developed as potent inhibitors of tubulin polymerization, acting at the colchicine (B1669291) binding site. researchgate.netnih.govnih.gov These compounds disrupt the formation of microtubules, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis, making them attractive anticancer agents. researchgate.netnih.gov

SAR studies have shown that the substitution pattern on the quinazoline ring is critical for anti-tubulin activity. In one series of novel quinazoline-4-tetrahydroquinoline analogues, compound 4a4 exhibited extremely potent antiproliferative activities, with IC50 values in the low nanomolar range (0.4 to 2.7 nM) against several human cancer cell lines. nih.gov A co-crystal structure of 4a4 with tubulin confirmed its binding at the colchicine site. nih.gov

Another study on 2,4-diaminoquinazoline derivatives found that substitution at the C6 position with phenyl- and quinolinyl-substituted linkers influenced antiproliferative activity. umich.edu The substitution of a phenyl group generally increased the activity against tested cancer cell lines compared to the unsubstituted form. umich.edu These findings underscore that the quinazoline-4,6-diamine scaffold can be effectively tailored to target tubulin, with modifications at the N4 and C6 positions being key drivers of potency and efficacy. umich.edunih.gov

Table 4: Activity of Quinazoline Derivatives as Tubulin Polymerization Inhibitors

Compound Cell Line Antiproliferative IC50 Tubulin Polymerization IC50 Key Feature
Q19 HT-29 51 nM Not specified Designed to target colchicine binding site. nih.gov
4a4 SKOV3, A549, etc. 0.4 - 2.7 nM Not specified Quinazoline-4-tetrahydroquinoline chemotype. nih.gov
5f Various 1.9 - 3.2 nM 0.77 µM 4-(N-cycloamino)quinazoline derivative. nih.gov
4e, 4i SK-LU-1 Not specified Inhibits polymerization 2,4-diaminoquinazoline with C6 linker. umich.edu

Scaffold Hopping and Bioisosteric Replacement in Quinazoline-4,6-diamine Design

Scaffold hopping and bioisosteric replacement are powerful strategies in drug design used to discover novel chemotypes, improve compound properties, and circumvent existing patents while retaining biological activity. nih.govresearchgate.net These techniques are highly applicable to the versatile quinazoline-4,6-diamine scaffold.

Bioisosteric replacement involves substituting one atom or group of atoms with another that possesses similar physical or chemical properties, leading to similar biological effects. nih.gov For the quinazoline scaffold, a common bioisosteric replacement is the substitution of a carbon atom in the ring system with a nitrogen atom, or vice-versa, to modulate properties like basicity, solubility, and target interaction. For instance, replacing the N1 nitrogen of the quinazoline core could alter the crucial hydrogen bond interaction with the kinase hinge region. umich.edu Similarly, the 6-amino group could be replaced with other hydrogen bond donors like a hydroxyl group or a sulfonamide to probe interactions at that position.

Scaffold hopping is a more drastic approach, involving the replacement of the entire core scaffold with a structurally different one that maintains a similar 3D arrangement of key pharmacophoric features. nih.govresearchgate.net For a quinazoline-4,6-diamine TKI, one might replace the quinazoline core with another heterocyclic system like a pyrimidine, purine, or pyrrolopyrimidine that can also form the necessary hydrogen bonds with the kinase hinge. The goal is to present the N4-(2-Ethylphenyl) and C6-amino substituents in a comparable spatial orientation to maintain affinity for the target. researchgate.net These strategies allow medicinal chemists to explore new chemical space, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles. preprints.orgnih.gov

Pharmacological Investigations and Biological Activities of N4 2 Ethylphenyl Quinazoline 4,6 Diamine and Derivatives in Vitro

In Vitro Enzyme Inhibition Studies

Epidermal Growth Factor Receptor (EGFR) Tyrosine Kinase Inhibition

The quinazoline (B50416) core is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, an enzyme whose overexpression is linked to the development of various cancers. brieflands.comsemanticscholar.org Numerous quinazoline-based compounds, such as Gefitinib (B1684475) and Erlotinib (B232), are utilized in cancer therapy. semanticscholar.org Research has focused on developing novel quinazoline derivatives with enhanced potency and selectivity.

In one study, a series of quinazoline-2,4,6-triamine derivatives were synthesized and evaluated for their EGFR-TK inhibitory activity. nih.govnih.gov The results indicated that the cytotoxic effects of these compounds were likely mediated by their inhibition of the EGFR-TK enzyme. semanticscholar.org For instance, compound 10e from this series demonstrated a broad spectrum of antitumor activity across different cancer cell lines, comparable to reference drugs. nih.govnih.gov Another derivative, compound 10d , showed selective cytotoxicity against A-549 lung cancer cells. nih.govnih.gov Computational and structural analyses confirmed that the amine group on the quinazoline ring plays a crucial role in binding to key residues, such as Met 769, in the EGFR active site. nih.govnih.gov

Another study developed 6,7-disubstituted-4-(arylamino)quinazoline derivatives as irreversible EGFR inhibitors, with compounds 26 and 27 showing significant efficacy against EGFR-T790M mutant tumors. amazonaws.com Similarly, newly synthesized 6-nitro-4-substituted quinazolines were assessed for EGFR inhibitory activity, with compound 6c showing cytotoxicity comparable or superior to gefitinib and a favorable safety profile. nih.gov

Table 1: EGFR Tyrosine Kinase Inhibition by Select Quinazoline Derivatives

Compound Target Cell Lines Key Findings Reference
Compound 10e (a quinazoline-2,4,6-triamine derivative) MCF-7 (breast), HT-29 (colon), A-549 (lung) Broad antitumor activity comparable to erlotinib and doxorubicin. nih.gov, nih.gov
Compound 10d (a quinazoline-2,4,6-triamine derivative) A-549 (lung) Selective cytotoxicity against lung cancer cells. nih.gov, nih.gov
Compounds 26 & 27 (6,7-disubstituted-4-anilinoquinazolines) H1975 (EGFR-T790M) Great efficacy against tumors with the T790M resistance mutation. amazonaws.com
Compound 6c (a 6-nitro-4-substituted quinazoline) Colon and lung cancer cells Superior to nearly equal cytotoxicity in comparison to gefitinib. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

The inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, is another important strategy in cancer therapy. Some 4-anilinoquinazoline (B1210976) derivatives have been specifically designed to act as dual inhibitors of both EGFR and VEGFR-2. amazonaws.com This dual inhibition is thought to produce a synergistic antitumor effect by targeting both tumor cell proliferation and the blood supply that sustains tumor growth. amazonaws.com Vandetanib is a notable example of a clinically available quinazoline derivative that inhibits both EGFR and VEGFR kinases. semanticscholar.org

Protein Lysine (B10760008) Methyltransferase (GLP/G9a) Inhibition

Protein lysine methyltransferases like G9a (also known as KMT1C or EHMT2) and the closely related GLP (KMT1D or EHMT1) are epigenetic modifiers overexpressed in several cancers. nih.gov The quinazoline scaffold served as the basis for the discovery of BIX01294, the first potent and selective small-molecule inhibitor of G9a and GLP. nih.gov Subsequent structure-activity relationship (SAR) studies on this template led to the development of more potent inhibitors. nih.gov

For example, UNC0321 was identified as a highly potent G9a and GLP inhibitor in biochemical assays, although it had poor activity in cell-based models. nih.gov Further optimization to improve cell permeability resulted in compounds like UNC0638 and UNC0646, which demonstrated excellent potency in cellular assays and a good separation between their functional activity and general cytotoxicity. nih.govnih.gov These studies highlight the adaptability of the quinazoline core for developing potent and cell-active enzyme inhibitors. nih.gov

Table 2: Inhibition of G9a/GLP by Select Quinazoline Derivatives

Compound Target Enzyme Key Feature Reference
BIX01294 G9a/GLP First potent and selective inhibitor of G9a/GLP. nih.gov
UNC0321 G9a/GLP High in vitro potency but poor cellular activity. nih.gov
UNC0638 G9a/GLP Balanced in vitro potency and improved cell permeability. nih.gov
UNC0646 / UNC0631 G9a Excellent potency in a variety of cell lines. nih.gov

Mitochondrial Complex I Inhibition and Reactive Oxygen Species Production

Recent research has identified certain quinazoline derivatives as potent inhibitors of mitochondrial complex I (NADH–ubiquinone oxidoreductase), a critical enzyme in the electron transport chain. nih.govnih.gov A study probing the quinone substrate binding site of the complex identified 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (also known as EVP4593) as a highly potent and specific inhibitor. nih.govnih.gov

EVP4593 was found to inhibit the complex I-dependent respiration with a Ki value of 6.3 nM. nih.gov This inhibition was specific, as the compound had no effect on respiratory chain complexes II–IV. nih.govnih.gov Similar to other known complex I inhibitors that bind at the quinone site, EVP4593's activity was shown to trigger the release of reactive oxygen species (ROS) at the flavin site of the enzyme. nih.govnih.gov The study also noted a correlation between inhibitory potency and the lipophilicity of the tested quinazoline analogues, with a clogP value above 4 being associated with high potency. nih.gov

Other Kinases (e.g., HER2, FGFR-2)

The versatility of the quinazoline scaffold allows for its modification to target other kinases in the tyrosine kinase receptor family. Notably, derivatives have been designed to inhibit HER2 (also known as c-erbB-2), another member of the EGFR family. The design of dual EGFR/HER2 inhibitors often requires the incorporation of bulkier 4-anilino substituents compared to those that selectively inhibit EGFR. researchgate.net Lapatinib is a prime example of a quinazoline-based dual inhibitor, which has a 4-(3-fluorobenzyloxy)-3-chloroaniline side chain optimized for this dual activity. semanticscholar.orgresearchgate.net This demonstrates that fine-tuning the substitutions on the quinazoline core can modulate the inhibitor's selectivity profile across different kinases.

Dihydrofolate Reductase (DHFR) Inhibition

Dihydrofolate reductase (DHFR) is a crucial enzyme for the synthesis of nucleotides and is a well-established target for anticancer drugs like methotrexate. nih.govmdpi.com The quinazoline structure, bearing some resemblance to folic acid, has been used as a scaffold to design novel DHFR inhibitors. researchgate.net

In one such study, a series of quinazoline analogs were synthesized and tested for their ability to inhibit mammalian DHFR. nih.gov The most active compounds, 28, 30, and 31 , displayed IC50 values of 0.5 µM, 0.4 µM, and 0.4 µM, respectively. nih.gov Interestingly, potent antitumor activity did not always correlate with potent DHFR inhibition within the series, suggesting that some compounds might exert their effects through other mechanisms or differ in cellular uptake. nih.gov Only compound 31 combined both potent DHFR inhibition and significant antitumor activity. nih.gov These findings confirm that quinazoline derivatives can act as effective inhibitors of DHFR. researchgate.netelsevierpure.com

Table 3: Inhibition of DHFR by Select Quinazoline Analogs

Compound DHFR IC50 Key Finding Reference
Compound 28 0.5 µM Potent DHFR inhibitor. nih.gov
Compound 30 0.4 µM Potent DHFR inhibitor. nih.gov
Compound 31 0.4 µM Combined potent DHFR inhibition with antitumor activity. nih.gov

Cellular Pathway Modulation Studies

Nuclear Factor Kappa B (NF-κB) Signaling Pathway Modulation

No specific data is available for N4-(2-Ethylphenyl)quinazoline-4,6-diamine. Research on NF-κB inhibition by quinazoline diamines has focused on other derivatives, notably EVP4593, which was identified as a potent inhibitor of the NF-κB signaling pathway. encyclopedia.pubresearchgate.net

Cellular Phosphorylation Cascade Inhibition (Akt, Erk1/2)

There is no available information on the effect of this compound on Akt or Erk1/2 phosphorylation cascades. The mechanism of action for related compounds like EVP4593 has been linked to pathways that can influence Akt/mTOR signaling, but this is a secondary effect of other activities, such as mitochondrial inhibition. encyclopedia.pub

Store-Operated Calcium Channel Modulation

Specific modulation of store-operated calcium channels by this compound has not been reported. This activity has been described for EVP4593, which is known to inhibit store-operated calcium entry (SOCE). encyclopedia.pubnih.gov

In Vitro Cytotoxicity and Anti-Proliferation Assays

Activity Spectrum Across Diverse Cancer Cell Lines

There are no published studies detailing the cytotoxic or anti-proliferative activity of this compound across any cancer cell lines. While various other quinazoline derivatives, including quinazoline-2,4,6-triamines and quinazolinones, have been evaluated for cytotoxicity against cell lines such as HCT-15, SKOV-3, MDA-MB-231, MCF-7, and A-549, this data is not applicable to the specified compound. researchgate.netsemanticscholar.orgresearchgate.net

Inhibition of Cell Migration

No data exists regarding the ability of this compound to inhibit cell migration.

Antimicrobial and Antiparasitic Efficacy

Quinazoline derivatives have been extensively studied for their potential to combat infectious diseases caused by bacteria, fungi, and parasites.

Derivatives of quinazoline have demonstrated significant antibacterial capabilities against both Gram-positive and Gram-negative pathogens. A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were identified as inhibitors of dihydrofolate reductase with potent activity against methicillin-resistant Staphylococcus aureus (MRSA), a Gram-positive bacterium. nih.gov This study led to the identification of derivatives with minimum inhibitory concentrations (MICs) in the low micromolar range. nih.gov

Further investigation of this class of compounds was extended to the multidrug-resistant Gram-negative pathogen Acinetobacter baumannii. nih.gov It was determined that N²,N⁴-disubstituted quinazoline-2,4-diamines, particularly those with a halide or alkyl substituent at the 6-position, are strongly antibacterial. nih.gov These optimized compounds displayed potent, bactericidal activity with MICs as low as 0.5 μM and also showed potential for eradicating biofilms. nih.gov Notably, these molecules exhibited a limited capacity for resistance development compared to existing folic acid synthesis inhibitors like trimethoprim. nih.gov

Antibacterial Activity of Quinazoline Derivatives
Compound ClassTarget OrganismActivity NotedKey FindingsCitation
N²,N⁴-disubstituted quinazoline-2,4-diaminesMethicillin-resistant Staphylococcus aureus (MRSA) (Gram-Positive)Potent antibacterial activityMICs in the low micromolar range. nih.govnih.gov
6-substituted N²,N⁴-disubstituted quinazoline-2,4-diaminesMultidrug-resistant Acinetobacter baumannii (Gram-Negative)Strongly bactericidalMICs as low as 0.5 μM; potential antibiofilm activity. nih.gov

The antifungal potential of the quinazoline nucleus has been explored through various derivatives. researchgate.net For instance, a synthesized derivative, N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamide, demonstrated strong antifungal activity against Fusarium moniliforme, which was comparable to the standard drug griseofulvin. mdpi.com Other research has focused on different quinazoline-based structures. Novel quinazolin-4-one derivatives merged with 8-hydroxyquinoline (B1678124) have been synthesized and screened for antifungal activity against pathogens such as Erysiphe pisi, Aspergillus niger, and Curvularia lunata. scispace.com

In another study, newly synthesized pyrazol-quinazolinone compounds showed significant antifungal activity against seven different phytopathogenic fungi. mdpi.com Specifically, compounds with a cyano group substitution displayed better inhibition against Fusarium verticillioides and Fusarium oxysporum f. sp. Niveum. mdpi.com The antifungal effects of 6-bromo-4-ethoxyethylthio quinazoline were also evaluated, showing high activity against various plant pathogenic fungi with EC₅₀ values ranging from 17.47 to 70.79 μg/mL. researchgate.net

Antifungal Activity of Quinazoline Derivatives
Compound/DerivativeTarget FungiObserved ActivityCitation
N-(4-(4-bromo-2-nitrophenylamino)quinazolin-6-yl)acetamideFusarium moniliformeStrong antifungal activity, comparable to griseofulvin. mdpi.com
6-bromo-4-ethoxyethylthio quinazolinePlant pathogenic fungi (e.g., Gibberella zeae)High antifungal activity (EC₅₀: 17.47-70.79 μg/mL). researchgate.net
Pyrazol-quinazolinone derivativesFusarium oxysporum, Rhizoctonia solani, etc.Significant inhibition at concentrations of 150 and 300 mg/L. mdpi.com

Quinazoline-containing compounds have been identified as promising antiparasitic agents. nih.gov A series of N²,N⁴-disubstituted quinazoline-2,4-diamines were synthesized and evaluated for their activity against Leishmania donovani and Leishmania amazonensis. nih.govnih.gov This research led to the discovery of quinazolines with potent antileishmanial effects, exhibiting EC₅₀ values in the high nanomolar to single-digit micromolar range. nih.govnih.gov Another related derivative, N⁶-(ferrocenmethyl)quinazoline-2,4,6-triamine, also showed high activity against both promastigote and intracellular amastigote forms of Leishmania with low cytotoxicity in mammalian cells. mdpi.com

In the realm of antimalarial research, N²,N⁴-disubstituted quinazoline-2,4-diamines have been assessed for their ability to inhibit Plasmodium falciparum. nih.gov Studies identified compounds that act as sub-micromolar inhibitors of the parasite, with activity equivalent to the established antimalarial drug Chloroquine. nih.gov The structure-activity relationship (SAR) analyses from this work suggest that further optimization could improve the balance between antimalarial potency, cytotoxicity, and solubility. nih.gov

Antiparasitic Activity of Quinazoline Derivatives
Compound ClassTarget ParasiteActivity NotedKey FindingsCitation
N²,N⁴-disubstituted quinazoline-2,4-diaminesLeishmania donovani, Leishmania amazonensisPotent antileishmanial activityEC₅₀ values in high nM to single-digit µM range. nih.govnih.gov
N⁶-(ferrocenmethyl)quinazoline-2,4,6-triamineLeishmania promastigotes and amastigotesHigh activity with low cytotoxicity. mdpi.com
N²,N⁴-disubstituted quinazoline-2,4-diaminesPlasmodium falciparum (K1 strain)Potent antimalarial activityIdentified sub-µM inhibitors with activity equivalent to Chloroquine. nih.gov

Anti-Inflammatory Mechanisms

The anti-inflammatory potential of quinazoline derivatives often involves their interaction with key signaling pathways that regulate the inflammatory response. encyclopedia.pub A close analog of the target compound, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (known as EVP4593 or QNZ), was identified as a potent antagonist of the nuclear factor kappa B (NF-κB) signaling pathway. encyclopedia.pub The hyperactivation of NF-κB is a known hallmark of many inflammatory diseases. encyclopedia.pub EVP4593 was found to block NF-κB signaling at nanomolar concentrations (IC₅₀ of 11 nM). encyclopedia.pub This inhibition can suppress the expression of NF-κB-dependent genes that code for pro-inflammatory factors. encyclopedia.pub The mechanism may be linked to the compound's ability to inhibit store-operated calcium entry (SOCE) or mTORC1 signaling. encyclopedia.pub

Antioxidant Properties and Radical Scavenging Assays

The antioxidant potential of the quinazoline scaffold has been investigated, primarily through derivatives of quinazolin-4(3H)-one. Studies using DPPH (2,2-diphenyl-1-picryl-hydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and CUPRAC (cupric reducing antioxidant capacity) assays have been employed to evaluate these properties. mdpi.comnih.gov Research on 2-substituted quinazolin-4(3H)-ones found that compounds with dihydroxy substitutions on the phenyl ring exhibited the most potent radical scavenging activity. nih.gov Specifically, hydroxyl groups in the ortho or para positions were found to be optimal for this activity. nih.gov

Conversely, some quinazoline-4,6-diamine derivatives have been shown to induce oxidative stress rather than prevent it. The compound 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593) was identified as a highly potent and specific inhibitor of mitochondrial complex I. nih.govnih.gov This inhibition leads to the release of reactive oxygen species (ROS) at the flavin site of the complex, an effect opposite to that of a typical antioxidant. nih.govnih.gov This highlights the diverse and substitution-dependent effects of quinazoline derivatives on cellular redox systems.

Computational and in Silico Studies on N4 2 Ethylphenyl Quinazoline 4,6 Diamine and Quinazoline Derivatives

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is crucial for understanding the binding mode and affinity of potential drug candidates.

Docking studies on quinazoline (B50416) derivatives have explored their interactions with various cancer-related targets, most notably the Epidermal Growth Factor Receptor (EGFR) kinase domain, tubulin, and mitochondrial complex I.

EGFR: The quinazoline scaffold is a well-established core for EGFR inhibitors. Docking studies consistently show that these derivatives bind to the ATP-binding site of the EGFR kinase domain. The quinazoline ring system typically forms a critical hydrogen bond between its N1 atom and the backbone NH of a key methionine residue (Met769) in the hinge region of the receptor. nih.govsemanticscholar.org The substituent at the N4 position, such as the (2-Ethylphenyl)amino group in N4-(2-Ethylphenyl)quinazoline-4,6-diamine, generally extends into a hydrophobic pocket, forming van der Waals and hydrophobic interactions that enhance binding affinity. nih.gov The 6-amino group can form additional hydrogen bonds with nearby residues, further stabilizing the complex.

Tubulin: Some quinazoline derivatives have been identified as tubulin polymerization inhibitors, targeting the colchicine (B1669291) binding site. nih.gov Docking simulations suggest that the quinazoline core can engage in hydrophobic interactions and hydrogen bonds within this site. For example, studies on 2,3-disubstituted-6-fluoro-3H-quinazolin-4-ones have shown interactions with key residues in the colchicine site, indicating their potential to disrupt microtubule dynamics. nih.gov

Mitochondrial Complex I: A structurally related compound, 4-N-[2-(4-phenoxyphenyl)ethyl]quinazoline-4,6-diamine (EVP4593), has been identified as a potent inhibitor of mitochondrial complex I. nih.govnih.gov Molecular docking predictions suggest that EVP4593 inserts into the quinone binding site of the complex. encyclopedia.pub The binding is driven by the lipophilic nature of the N4-substituent, which fits into the hydrophobic substrate access channel. nih.gov This indicates that the N4-(2-Ethylphenyl) group of the title compound could also facilitate binding to hydrophobic pockets in various protein targets.

Beyond predicting the binding pose, docking simulations allow for the calculation of binding energies and the identification of key amino acid residues that are crucial for the ligand-receptor interaction.

For quinazoline-based EGFR inhibitors, Met769 is consistently identified as a key residue due to the formation of a highly stable hydrogen bond. nih.gov Other important interactions include π-π stacking with phenylalanine residues and hydrophobic interactions with leucine (B10760876) and valine residues within the active site. nih.gov In a study of quinazoline-2,4,6-triamine derivatives, thermodynamic analysis confirmed that Met769 is a crucial residue for interaction with all inhibitors via hydrogen bonds. nih.govsemanticscholar.org

In the case of quinazolinone derivatives targeting other proteins, interactions with residues like Asp239, Lys241, and His41 have been noted, involving a mix of hydrogen bonding, π-cation, and electrostatic interactions. nih.gov For the mitochondrial complex I inhibitor EVP4593, the interaction is largely defined by hydrophobic forces, with the phenoxy-substituent significantly enhancing inhibition. nih.gov A clear correlation has been observed between the calculated lipophilicity (clogP values) and the inhibitory activity of these compounds. nih.gov

Target ProteinKey Interacting ResiduesType of InteractionReference
EGFR Met769, Leu718, Val726, Phe856Hydrogen Bonding, Hydrophobic, π-π Stacking nih.gov, semanticscholar.org
Tubulin Cys241, Leu248, Ala316Hydrophobic, Hydrogen Bonding nih.gov
Mitochondrial Complex I (Hydrophobic pocket)Hydrophobic Interactions, van der Waals nih.gov, encyclopedia.pub

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time, offering insights into its stability and the flexibility of the binding site.

MD simulations are used to assess the stability of the docked pose of a ligand in the active site of its target protein. By simulating the movement of atoms over a period of nanoseconds, researchers can observe whether the key interactions identified in docking are maintained.

Studies on quinazoline-2,4,6-triamine derivatives complexed with EGFR have shown that the ligand remains stably bound within the active site throughout the simulation. nih.gov The crucial hydrogen bond with Met769 typically shows high occupancy, confirming its importance for anchoring the inhibitor. nih.govsemanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms often reaches a plateau, indicating that the complex has reached a stable equilibrium.

MD simulations also reveal the dynamic nature of ligand-protein interactions and the flexibility of the binding site. While docking provides a static picture, MD shows how the protein can adapt to the presence of the ligand. For quinazoline derivatives, these simulations have shown how side chains of active site residues can reorient to optimize interactions, such as hydrophobic contacts and water-mediated hydrogen bonds. This dynamic behavior can explain differences in binding affinity among a series of related compounds. For instance, simulations of PDE7 inhibitors with a quinazoline core revealed that π-π stacking interactions with phenylalanine residues are a dominant and stable feature of the binding. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. nih.gov By identifying key molecular properties (descriptors) that influence activity, QSAR models can predict the potency of new, unsynthesized molecules. nih.gov

For quinazoline derivatives, various QSAR models have been developed to predict their anticancer activity. nih.govnih.gov These models often use a combination of descriptors, including:

Constitutional descriptors: Molecular weight, number of rings.

Topological descriptors: Describing atomic connectivity and branching.

Quantum-chemical descriptors: Charges on atoms, dipole moment.

2D and 3D descriptors: Related to the two-dimensional and three-dimensional arrangement of atoms.

In one study, a QSAR model for the cytotoxic activity of quinazoline derivatives against a breast cancer cell line found that constitutional, functional, and charge descriptors were significant parameters for predicting activity. nih.gov The results from QSAR studies often show good correlation with experimental data and binding energies calculated from molecular docking, providing a comprehensive in silico assessment of a compound's potential before its synthesis. nih.gov The combination of QSAR descriptor analysis and 3D contour maps from CoMSIA (Comparative Molecular Similarity Indices Analysis) can provide new design ideas for future quinazoline-based compounds. nih.gov

Development of 2D and 3D QSAR Models (e.g., CoMFA, CoMSIA)

Quantitative Structure-Activity Relationship (QSAR) models are pivotal in modern drug discovery, providing a mathematical correlation between the chemical structure of a series of compounds and their biological activity. Both 2D and 3D QSAR models have been extensively applied to quinazoline derivatives to guide the synthesis of new and more effective therapeutic agents.

2D-QSAR models utilize molecular descriptors that represent the two-dimensional structure of a molecule. These descriptors can be statistically correlated with biological properties. For instance, in the study of quinazoline derivatives for osteosarcoma, a 2D-QSAR model was constructed using a heuristic method and gene expression programming (GEP) algorithm. nih.gov This approach helped in identifying key molecular descriptors that influence the compound's activity. nih.gov

3D-QSAR models , such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), offer a more detailed understanding by considering the three-dimensional properties of molecules. These models generate 3D interaction fields around aligned molecules, using probes to calculate steric and electrostatic interactions (CoMFA), with CoMSIA additionally considering hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. slideshare.net

For example, a 3D-QSAR study on quinazoline derivatives as acetylcholinesterase inhibitors involved the development of a field-based pharmacophore model. nih.gov This model was then used to understand the structural requirements for inhibitory activity. nih.gov Similarly, CoMFA and CoMSIA studies on a series of 2,4-diamino-5-methyl-5-deazapteridine (DMDP) derivatives, which share a similar heterocyclic core with quinazolines, yielded robust models with good predictive power (q² = 0.530 for CoMFA and 0.548 for CoMSIA). researchgate.net The resulting contour maps from these models provide a visual representation of where steric bulk, positive or negative charges, and other properties are favorable or unfavorable for activity, thus guiding the design of new analogs. researchgate.net

In another study focusing on quinoline (B57606) derivatives, a CoMFA model was developed to analyze the structure-activity relationship of 33 compounds against gastric cancer cells. mdpi.com The model demonstrated strong correlation coefficients, and the resulting contour maps were used to design five new, more potent compounds. mdpi.com

Here is an example of statistical values from a 3D-QSAR study on quinoline derivatives:

Modelr²testMAE
CoMFA 0.8781.2803
CoMSIA 0.8760.7006
2D-QSAR 0.8450.4849

Table showing a comparison of statistical values for different QSAR models developed for quinoline derivatives against P. falciparum 3D7. nih.gov

Predictive Capabilities for Biological Potency

The primary goal of developing QSAR models is to accurately predict the biological potency of novel or untested compounds. The predictive power of a QSAR model is rigorously evaluated through internal and external validation techniques. A well-validated model can significantly reduce the time and cost associated with the synthesis and testing of new chemical entities.

The predictive capability of QSAR models is often assessed using metrics such as the cross-validated correlation coefficient (q²), the non-cross-validated correlation coefficient (r²), and the predictive correlation coefficient for an external test set (r²_pred). A q² value greater than 0.5 is generally considered indicative of a good model. For instance, a 3D-QSAR model for quinazoline derivatives targeting osteosarcoma achieved a high q² of 0.63 and an r² of 0.987, demonstrating its stability and strong predictive power. nih.gov

However, the predictive accuracy of QSAR models can be influenced by several factors, including the quality and diversity of the dataset, the choice of molecular descriptors, and the statistical methods employed. nih.govelsevierpure.commdpi.com For complex biological endpoints, the predictability of QSAR models may be lower. nih.govelsevierpure.com Despite these challenges, QSAR models have proven to be invaluable tools for predicting the biological potency of quinazoline derivatives in various therapeutic areas.

Virtual Screening Methodologies

Virtual screening (VS) is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme.

Ligand-Based Virtual Screening Approaches

Ligand-based virtual screening (LBVS) relies on the knowledge of molecules that are known to be active for a particular target. These approaches use the principle of molecular similarity, where it is assumed that structurally similar molecules are likely to have similar biological activities.

A common LBVS method involves the use of pharmacophore models. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are responsible for a molecule's biological activity. In a study on quinazoline-based acetylcholinesterase inhibitors, a validated 3D-QSAR pharmacophore model was used as a filter to screen the ASINEX database, leading to the identification of potential new inhibitors. nih.gov

Another ligand-based approach is the use of 3D-QSAR models as a screening tool. A predictive 3D-QSAR model developed for a set of known inhibitors can be used to predict the activity of compounds in a large database, thus prioritizing them for further investigation. unipi.it This method was successfully employed to identify novel benzamide-based HDAC1 inhibitors. unipi.it

Structure-Based Virtual Screening for Novel Hit Identification

Structure-based virtual screening (SBVS) utilizes the three-dimensional structure of the biological target, which is typically obtained through experimental methods like X-ray crystallography or NMR spectroscopy, or through homology modeling. The primary technique in SBVS is molecular docking, which predicts the preferred orientation and binding affinity of a ligand to a target protein.

A study aiming to develop novel anti-EGFR agents retrieved 1000 quinazoline derivatives from the PubChem database and filtered them based on drug-likeness properties. nih.govresearchgate.net Molecular docking was then used to screen these compounds against the EGFR kinase domain, leading to the identification of seven compounds with better binding scores than the control drug. nih.gov

In another example, a hybrid approach combining structure-based design and a virtual combinatorial library was used to generate 34 quinazoline sulfonamides as potential EphB3 inhibitors. nih.gov Molecular docking predicted the binding affinities of these compounds, and the top seven hits were synthesized and biologically evaluated, confirming the predictive power of the virtual screening approach. nih.gov

The general workflow for a structure-based virtual screening campaign often involves several steps, as illustrated in the table below:

StepDescriptionExample
1. Database Retrieval Obtain a large set of compounds from a chemical database.1000 quinazoline derivatives retrieved from PubChem. nih.govresearchgate.net
2. Drug-Likeness Filtering Filter compounds based on physicochemical properties (e.g., Lipinski's rule of five).671 compounds passed Lipinski filters. nih.govresearchgate.net
3. ADME/Toxicity Filtering Further filter based on predicted absorption, distribution, metabolism, excretion, and toxicity.28 compounds with good pharmacokinetic profiles remained. nih.govresearchgate.net
4. Molecular Docking Dock the filtered compounds into the active site of the target protein.Seven compounds showed better binding scores than the control. nih.gov
5. Hit Selection Select the top-scoring compounds for further analysis.Three top compounds were selected for molecular dynamics simulations. nih.gov

Table illustrating a typical workflow for structure-based virtual screening of quinazoline derivatives. nih.govresearchgate.net

Quantum Chemical Calculations for Electronic Properties

Quantum chemical calculations provide a deeper understanding of the electronic structure and properties of molecules, which are fundamental to their reactivity and interactions with biological targets.

HOMO-LUMO Energy Profiling and Molecular Orbital Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in quantum chemistry. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and stability.

Density Functional Theory (DFT) is a popular quantum chemical method used to calculate these properties. For a series of synthesized quinazoline derivatives investigated as corrosion inhibitors, DFT calculations were used to determine properties such as E_HOMO, E_LUMO, and the energy gap (ΔE). physchemres.orgresearchgate.net These calculations helped to correlate the molecular structures with their inhibitory efficiencies. physchemres.orgresearchgate.net

In a study of quinazoline-based fluorophores, DFT calculations were employed to gain insight into their structure-property relationships. beilstein-journals.org The calculations revealed that large twisting angles between the donor and acceptor units led to HOMO and LUMO separation. beilstein-journals.org The HOMO energy values were found to be dependent on the electron-donating characteristics of the substituents on the quinazoline ring, while the LUMO energies were characteristic of the quinazoline unit itself. beilstein-journals.org

The following table presents theoretical data for a set of quinazoline-based compounds:

CompoundE_HOMO (eV)E_LUMO (eV)Energy Gap (eV)
Compound 1 -5.58-1.574.01
Compound 2 -5.73-1.584.15
Compound 3 -5.21-1.593.62

Table showing the theoretically calculated HOMO and LUMO energies and the energy gap for three quinazoline-based compounds. beilstein-journals.org

Molecular orbital analysis provides a visual representation of the distribution of the HOMO and LUMO orbitals within a molecule. This can reveal which parts of the molecule are most likely to be involved in electron transfer processes, which is crucial for understanding receptor-ligand interactions. For instance, in some quinazoline derivatives, the HOMO and LUMO orbitals may be localized on different parts of the molecule, which can influence their electronic properties and biological activity. beilstein-journals.org

Molecular Electrostatic Potential (MESP) Mapping

A specific Molecular Electrostatic Potential (MESP) map for this compound is not prominently available in the reviewed scientific literature. However, MESP analysis is a fundamental computational tool used to predict and understand the chemical reactivity and intermolecular interactions of quinazoline derivatives. nih.govnih.gov

MESP mapping illustrates the charge distribution on the surface of a molecule, providing a visual guide to its electrophilic and nucleophilic sites. nih.gov This is critical for understanding how a molecule will interact with biological targets, such as the active site of an enzyme or a receptor. The potential is calculated at each point on the electron density surface, revealing regions that are electron-rich (negative potential, typically colored red or yellow) and electron-poor (positive potential, typically colored blue). nih.govdiva-portal.org

Electron-rich regions (Negative MESP): These areas, often found around electronegative atoms like nitrogen and oxygen, are susceptible to electrophilic attack and are key sites for forming hydrogen bonds with donor groups in a receptor. nih.gov For quinazoline derivatives, the nitrogen atoms within the quinazoline ring and carbonyl oxygens in quinazolinone structures are typical sites of negative electrostatic potential. nih.gov

Electron-poor regions (Positive MESP): These regions, usually located around hydrogen atoms bonded to electronegative atoms, are favorable for nucleophilic attack. nih.gov

Neutral regions (Zero MESP): Often found on carbon-rich, non-polar surfaces of the molecule, these areas are important for hydrophobic (van der Waals) interactions. diva-portal.org

In Silico ADMET Predictions and Pharmacokinetic Profiling Methodologies

A comprehensive in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not specifically published. However, the methodologies for predicting these properties are well-established and routinely applied to novel series of quinazoline derivatives and other kinase inhibitors to assess their drug-likeness. nih.govnih.govresearchgate.net These computational models use a compound's structure to predict its pharmacokinetic and toxicological properties, helping to identify potential liabilities early in the drug discovery process. digitellinc.comoncodaily.com

The primary methodologies involve a combination of quantitative structure-activity relationship (QSAR) models and comparisons to databases of known drugs. nih.govrsc.org Several software platforms and web servers, such as SwissADME, pkCSM, and Lazar, are commonly used for these predictions. mdpi.comresearchgate.net

Key ADMET parameters evaluated in silico for quinazoline derivatives include:

Absorption: Predictions focus on properties like intestinal absorption, Caco-2 cell permeability, and adherence to empirical rules for oral bioavailability, such as Lipinski's Rule of Five. mdpi.comresearchgate.net

Distribution: Parameters such as plasma protein binding, blood-brain barrier penetration, and volume of distribution are estimated.

Metabolism: Prediction of which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these enzymes is crucial for anticipating drug-drug interactions. nih.gov

Excretion: Properties like total clearance and renal clearance are estimated.

Toxicity: A range of toxicological endpoints are predicted, including mutagenicity (Ames test), carcinogenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition). researchgate.netnih.gov

Pharmacokinetic profiling of kinase inhibitors, including many quinazoline-based drugs, is essential due to high inter-patient variability in their effects. researchgate.net Computational profiling helps to anticipate these factors. For instance, a study on various quinazoline-Schiff base conjugates performed in silico ADMET calculations to predict their pharmacokinetic profiles. rsc.org Similarly, research on pyrazolylaminoquinazoline derivatives used multiple prediction tools to assess toxicity profiles, including carcinogenicity and hepatotoxicity. researchgate.net

The following table shows an example of in silico ADMET predictions for a set of sulfonamide derivatives, illustrating the type of data generated in such studies.

ParameterPrediction for Compound 15aPrediction for Compound 15bInterpretation
Human Intestinal Absorption 94.8%94.6%High absorption predicted
Caco-2 Permeability (logPapp) 1.051.01High permeability predicted (>0.9)
CYP2D6 Inhibitor YesYesPotential for drug-drug interactions
CYP3A4 Inhibitor YesYesPotential for drug-drug interactions
AMES Toxicity Non-mutagenNon-mutagenLow risk of mutagenicity
hERG I Inhibitor NoNoLow risk of cardiotoxicity
Hepatotoxicity NoNoLow risk of liver toxicity
Carcinogenicity NegativeNegativeLow risk of carcinogenicity
Data adapted from a study on sulfonamide derivatives for illustrative purposes and does not represent this compound. nih.gov

Such predictive analyses are foundational for guiding the synthesis and experimental testing of new compounds, allowing researchers to prioritize derivatives with more favorable drug-like properties. researchgate.netnih.gov

Future Directions and Emerging Research Avenues for N4 2 Ethylphenyl Quinazoline 4,6 Diamine

Rational Design of Multi-Target Directed Ligands

The conventional "one drug, one target" paradigm is often insufficient for treating complex multifactorial diseases like cancer, which can develop drug resistance. rsc.org A promising and evolving strategy is the design of multi-target-directed ligands (MTDLs), where a single molecule is engineered to interact with multiple biological targets simultaneously. ekb.eg The quinazoline (B50416) framework is an ideal platform for developing such agents. rsc.orgekb.eg

Future research on N4-(2-Ethylphenyl)quinazoline-4,6-diamine could involve its strategic modification to create hybrid molecules that inhibit several key pathways. For instance, quinazoline derivatives have been successfully developed as dual inhibitors of critical receptor tyrosine kinases like the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). mdpi.com This dual inhibition can simultaneously curb tumor cell proliferation and angiogenesis. Another approach involves creating hybrids that target both a primary protein and a resistance-conferring mechanism, such as combining an EGFR inhibitor with a histone deacetylase (HDAC) inhibitor. nih.gov

The design principle often involves linking the quinazoline core to another pharmacophore via a carefully chosen linker. frontiersin.org This allows the hybrid molecule to occupy two distinct binding sites or interact with two different proteins.

Table 1: Examples of Multi-Targeting Strategies for Quinazoline Scaffolds

Target Combination Therapeutic Rationale Example Approach
EGFR/VEGFR Simultaneous inhibition of tumor growth and the blood supply that feeds it. mdpi.com Synthesis of thiourea-linked quinazoline derivatives. mdpi.com
EGFR/HDAC Overcoming drug resistance and targeting both genetic and epigenetic cancer hallmarks. nih.gov Hybridization of quinazoline scaffold with known HDAC-inhibiting moieties. nih.gov
PI3K/HDAC Targeting two crucial signaling pathways involved in cell survival, proliferation, and apoptosis. nih.gov Design of hybrid molecules that incorporate features for both kinase and HDAC binding. nih.gov

| EGFR/Tubulin | Combining antiproliferative action with the disruption of microtubule dynamics to arrest cell division. rsc.org | Docking and synthesis of hybrids designed to fit both EGFR active site and tubulin colchicine (B1669291) binding site. rsc.org |

By applying these principles, this compound could be used as a starting point for creating novel MTDLs with potentially superior efficacy and a reduced likelihood of resistance development.

Optimization Strategies for Enhanced Selectivity and Reduced Off-Target Effects

While potency is a key goal, the selectivity of a drug candidate is paramount to ensure a favorable safety profile by minimizing off-target effects. mdpi.comnih.gov Future research will undoubtedly focus on the fine-tuning of the this compound structure to maximize its affinity for the intended target while minimizing interactions with other proteins, particularly closely related kinases.

Structure-activity relationship (SAR) studies are fundamental to this process. Research on various quinazoline derivatives has provided a wealth of information on how different substituents at various positions on the quinazoline ring influence biological activity and selectivity. mdpi.comnih.gov

Position 4: The anilino group at position 4 is critical for the activity of many quinazoline-based kinase inhibitors. Modifications to the phenyl ring of this group, such as the 2-ethyl group in the title compound, significantly impact binding. Further exploration of substitutions on this ring could enhance selectivity. mdpi.com

Position 6: This position is often modified to improve properties. For example, the introduction of groups like alkynes or benzamides has led to potent inhibitors. mdpi.com The 6-amino group in this compound offers a versatile handle for chemical modification to improve selectivity or other pharmaceutical properties. nih.gov

Position 7: This position is frequently used to attach solubilizing groups or moieties that can exploit additional binding pockets in the target protein. rsc.org

Position 2: While often unsubstituted, modifications at the C2 position have also been shown to influence activity. nih.gov

A systematic approach, likely guided by computational modeling, would involve synthesizing a library of analogs of this compound with varied substituents at these key positions. Each new compound would be tested for its inhibitory activity against a panel of targets to build a comprehensive selectivity profile, guiding the design toward molecules with fewer off-target effects. mdpi.com

Development of Advanced Prodrug and Delivery Systems

Overcoming poor bioavailability, limited solubility, or unfavorable pharmacokinetic profiles is a common challenge in drug development. Advanced prodrug and drug delivery strategies offer a path to mitigate these issues for quinazoline-based compounds.

A prodrug approach involves chemically modifying this compound into an inactive form that, once administered, is converted into the active parent drug by metabolic processes. This can be used to improve absorption or target the drug to specific tissues. For example, conjugating the molecule to another entity, such as the nonsteroidal anti-inflammatory drug (NSAID) naproxen, has been shown to create prodrugs that are later hydrolyzed to release the active kinase inhibitor. mdpi.com

Advanced drug delivery systems , particularly those based on nanotechnology, represent another major avenue of research. Encapsulating the compound within a nano-carrier, such as a nanogel, can significantly alter its properties. researchgate.net

Table 2: Potential Delivery Systems and Their Advantages

Delivery System Potential Advantages for this compound
Nanogels Can improve solubility, protect the drug from degradation, and potentially enhance anti-cancer effects. researchgate.net
Liposomes Biocompatible vesicles that can encapsulate both hydrophilic and hydrophobic drugs, potentially improving circulation time and reducing toxicity.
Polymeric Micelles Self-assembling nanostructures that can solubilize poorly water-soluble drugs and accumulate in tumor tissue via the enhanced permeability and retention (EPR) effect.

| Solid Lipid Nanoparticles (SLNs) | Offer high stability, controlled release, and the potential for targeted delivery. |

These systems could improve the therapeutic index of this compound by increasing its concentration at the site of action while lowering it in healthy tissues.

Integration of Artificial Intelligence and Machine Learning in Drug Discovery Pipelines

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing pharmaceutical research by dramatically accelerating the drug discovery process. ijirt.orgmdpi.com These powerful computational tools can be applied at nearly every stage of development for a compound like this compound.

Target Identification and Validation: AI algorithms can analyze vast biological datasets to identify and validate novel therapeutic targets for which the quinazoline scaffold might be effective. nih.gov

Virtual Screening: ML models can screen massive virtual libraries of compounds to identify new derivatives of this compound that are predicted to have high activity against a specific target, saving significant time and resources compared to traditional high-throughput screening. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized for desired properties like high potency, selectivity, and favorable ADME (absorption, distribution, metabolism, and excretion) characteristics, all while using the core quinazoline structure as a foundation. mdpi.com

Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR) models, enhanced by ML, can predict the biological activity of unsynthesized compounds, helping to prioritize which analogs to synthesize and test. nih.gov These models can also predict pharmacokinetic and toxicity profiles, reducing late-stage failures. mdpi.com

By leveraging AI and ML, researchers can more efficiently navigate the vast chemical space around the this compound scaffold to rapidly identify and optimize drug candidates. jsr.org

Application of Structural Biology Techniques for High-Resolution Target Elucidation

A deep understanding of how a drug binds to its target at the atomic level is the cornerstone of modern rational drug design. mdpi.com Structural biology techniques, primarily X-ray crystallography and cryo-electron microscopy (cryo-EM), are indispensable for obtaining this information.

The most critical future step for this compound would be to determine the high-resolution 3D structure of it bound to its primary biological target(s). This would provide invaluable insights:

Binding Mode Confirmation: Revealing the precise orientation of the compound in the binding pocket. Molecular docking simulations show that quinazoline inhibitors typically anchor to the hinge region of a kinase's active site, often via hydrogen bonds, while other parts of the molecule form hydrophobic interactions. nih.gov A crystal structure would confirm these interactions for the specific compound.

Rational Optimization: The structure would highlight which parts of the molecule are essential for binding and which can be modified. For instance, it could reveal nearby pockets that could be occupied by adding new functional groups to the quinazoline scaffold to increase potency or selectivity. nih.gov

Mechanism of Resistance: If resistance to the compound emerges, determining the structure of the drug bound to the mutated target can explain the mechanism of resistance and guide the design of next-generation inhibitors that can overcome it.

This detailed structural information would empower medicinal chemists to move beyond iterative SAR and toward a more precise, structure-guided design of superior analogs of this compound.

Q & A

Advanced Research Question

  • In Vivo LPS-Induced Pneumonia Models : Rats treated with LPS show reduced cytokine synthesis (e.g., TNF-α, IL-6) and macrophage infiltration upon administration of quinazoline derivatives .
  • Ex Vivo Mitochondrial Assays : Isolated mitochondria from Y. lipolytica or mammalian cells can quantify complex I inhibition via oxygen consumption or H2O2 emission assays .

Methodological Insight : Combine in vivo cytokine profiling (ELISA) with ex vivo respirometry to validate anti-inflammatory mechanisms and mitochondrial specificity .

How does mitochondrial complex I inhibition by this compound influence NF-κB and SOC pathways?

Advanced Research Question

  • Downstream ROS Signaling : Complex I inhibition increases mitochondrial H2O2 emission, activating NF-κB indirectly via oxidative stress. This contradicts earlier claims of direct NF-κB inhibition .
  • Calcium Overload : EVP4593-induced ROS synergizes with Ca²⁺ to trigger mitochondrial permeability transition (mPT), measurable via cyclosporine A (CsA) rescue experiments .

Methodological Insight : Use ROS scavengers (e.g., NAC) and mPT inhibitors (e.g., CsA) to decouple primary vs. secondary effects on signaling pathways .

How can contradictions in reported mechanisms of action be resolved?

Advanced Research Question

  • Structural Validation : X-ray crystallography (3.6–3.9 Å resolution) of Y. lipolytica complex I with brominated analogs (QA-1/QA-2) confirms binding to the ubiquinone pocket .
  • Kinetic Profiling : Compare IC50 values across respiratory chain complexes (II–IV) to confirm specificity for complex I .

Methodological Insight : Integrate cryo-EM, mutagenesis, and isotopic labeling to map binding sites and validate target engagement .

What role do physicochemical properties (e.g., logP) play in its bioactivity?

Advanced Research Question

  • Hydrophobicity Threshold : A logP ≥ 4 is critical for membrane permeability and complex I inhibition. EVP4593 (logP = 4.5) outperforms less hydrophobic analogs .
  • Polar Group Trade-offs : Introducing polar moieties (e.g., hydroxyl) reduces logP and inhibitory potency, highlighting the need for balanced solubility .

Methodological Insight : Use HPLC and computational tools (e.g., MarvinSketch) to predict logP and guide analog design .

How is this compound evaluated for antitumor potential in preclinical studies?

Advanced Research Question

  • EGFR/HER2 Inhibition : Derivatives like N4-(3-bromophenyl)quinazoline-4,6-diamine show dual EGFR/HER2 inhibition (IC50 < 100 nM) in breast cancer models .
  • Cell Line Profiling : Test against PC3 (prostate), K562 (leukemia), and LNCaP cells using MTT assays. Compound 5a achieves IC50 = 25.2 nM in PC3 .

Methodological Insight : Combine molecular docking (e.g., AutoDock) with kinase activity assays to validate target engagement .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.